(5-(Pyridin-4-yl)thiophen-2-yl)boronic acid
CAS No.:
Cat. No.: VC18307491
Molecular Formula: C9H8BNO2S
Molecular Weight: 205.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8BNO2S |
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Molecular Weight | 205.05 g/mol |
IUPAC Name | (5-pyridin-4-ylthiophen-2-yl)boronic acid |
Standard InChI | InChI=1S/C9H8BNO2S/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-6,12-13H |
Standard InChI Key | AJACTOJMBSUHOP-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CC=C(S1)C2=CC=NC=C2)(O)O |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s structure combines a thiophene ring—a five-membered aromatic system with one sulfur atom—with a pyridine ring (a six-membered aromatic system containing one nitrogen atom) and a boronic acid (-B(OH)) group. The pyridine ring is attached at the 4-position, while the boronic acid is located at the 2-position of the thiophene backbone . This arrangement confers unique electronic properties, as the electron-deficient pyridine and electron-rich thiophene influence the reactivity of the boronic acid group.
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 205.05 g/mol | |
CAS Number | 2225176-80-5 | |
Hazard Statements | H315, H319, H335 |
The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern aryl-aryl bond formation . The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) facilitates its use in synthetic protocols, though it requires storage at -20°C under inert conditions to prevent hydrolysis .
Synthesis and Manufacturing
Synthetic Routes
While direct literature on the synthesis of (5-(Pyridin-4-yl)thiophen-2-yl)boronic acid is limited, its preparation likely follows established methodologies for analogous boronic acids. A plausible route involves:
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Lithiation-Borylation: Lithiation of 2-bromo-5-(pyridin-4-yl)thiophene followed by treatment with a trialkyl borate (e.g., B(OMe)), yielding the boronic acid after hydrolysis .
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Cross-Coupling Precursors: Palladium-catalyzed coupling of a thiophene boronic ester with a pyridinyl halide, though this approach may require stringent steric and electronic conditions .
Recent advances in three-component reactions, such as those involving alkoxyallenes, nitriles, and carboxylic acids, offer alternative pathways to pyridinyl-thiophene frameworks . For instance, Reissig et al. demonstrated that lithiated methoxyallenes react with nitriles and carboxylic acids to form pyridin-4-ol derivatives, which could be functionalized further to introduce boronic acid groups .
Challenges in Synthesis
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Boronic Acid Stability: The -B(OH) group is prone to protodeboronation under acidic or aqueous conditions, necessitating anhydrous reaction environments .
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Regioselectivity: Ensuring precise substitution at the 2- and 5-positions of the thiophene ring requires careful control of reaction kinetics and catalysts .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s primary application lies in Suzuki-Miyaura reactions, where it acts as a boronic acid partner to form biaryl structures. For example:
This reaction is pivotal in constructing conjugated systems for organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) .
Pharmaceutical Intermediates
Pyridine-thiophene hybrids are explored as kinase inhibitors and antimicrobial agents. The boronic acid moiety enhances binding to biological targets through reversible interactions with hydroxyl groups in enzymes .
Research and Development Trends
Materials Science Innovations
Recent studies highlight its potential in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where its rigid backbone and boronic acid group enable precise structural tuning .
Catalysis
The pyridine nitrogen can coordinate to transition metals, enhancing catalytic activity in hydrogenation and oxidation reactions .
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